2-Methyl-1-{[(3-methylphenyl)methyl]amino}propan-2-olhydrochloride

Catalog No.
S14008489
CAS No.
M.F
C12H20ClNO
M. Wt
229.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-1-{[(3-methylphenyl)methyl]amino}propan-2...

Product Name

2-Methyl-1-{[(3-methylphenyl)methyl]amino}propan-2-olhydrochloride

IUPAC Name

2-methyl-1-[(3-methylphenyl)methylamino]propan-2-ol;hydrochloride

Molecular Formula

C12H20ClNO

Molecular Weight

229.74 g/mol

InChI

InChI=1S/C12H19NO.ClH/c1-10-5-4-6-11(7-10)8-13-9-12(2,3)14;/h4-7,13-14H,8-9H2,1-3H3;1H

InChI Key

NZTKVGKOJLOVLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CNCC(C)(C)O.Cl

2-Methyl-1-{[(3-methylphenyl)methyl]amino}propan-2-ol hydrochloride, with the chemical formula C12_{12}H20_{20}ClNO, is a synthetic organic compound that belongs to the class of substituted amines. This compound features a secondary amine structure, characterized by a methyl group and a 3-methylphenyl group attached to a propanol backbone. Its molecular weight is approximately 229.74 g/mol. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in biochemical research and pharmaceutical formulations .

The reactivity of 2-Methyl-1-{[(3-methylphenyl)methyl]amino}propan-2-ol hydrochloride can be attributed to its functional groups. Key reactions may include:

  • Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions, allowing for the formation of more complex molecules.
  • Acid-Base Reactions: As a hydrochloride salt, it can interact with bases to regenerate the free amine.
  • Reduction Reactions: The compound may undergo reduction under specific conditions, potentially altering its functional groups.

These reactions are critical for synthesizing derivatives or exploring the compound's potential in medicinal chemistry.

The synthesis of 2-Methyl-1-{[(3-methylphenyl)methyl]amino}propan-2-ol hydrochloride typically involves multi-step organic reactions:

  • Formation of the Propanol Framework: Starting from commercially available precursors, the propanol backbone can be synthesized through alkylation or reduction reactions.
  • Introduction of the Amine Group: The secondary amine functionality is introduced via reductive amination, where an appropriate aldehyde or ketone reacts with an amine source.
  • Hydrochloride Salt Formation: The final step involves treating the free base with hydrochloric acid to form the hydrochloride salt.

These methods ensure high yields and purity suitable for research applications .

2-Methyl-1-{[(3-methylphenyl)methyl]amino}propan-2-ol hydrochloride has potential applications in several fields:

  • Pharmaceutical Development: It may serve as a lead compound in developing new drugs targeting neurological disorders.
  • Biochemical Research: The compound can be utilized in studies examining neurotransmitter interactions and receptor binding.
  • Chemical Synthesis: It can act as an intermediate in synthesizing more complex organic molecules.

Interaction studies involving 2-Methyl-1-{[(3-methylphenyl)methyl]amino}propan-2-ol hydrochloride are essential for understanding its pharmacodynamics and pharmacokinetics. These studies may include:

  • Receptor Binding Assays: Investigating how the compound interacts with various neurotransmitter receptors (e.g., serotonin, dopamine).
  • Enzyme Inhibition Studies: Assessing whether it inhibits or activates specific enzymes related to metabolic pathways.

Such studies provide insights into its therapeutic potential and safety profile.

Several compounds share structural similarities with 2-Methyl-1-{[(3-methylphenyl)methyl]amino}propan-2-ol hydrochloride. Notable examples include:

Compound NameMolecular FormulaUnique Features
3-MethylmethcathinoneC11_{11}H15_{15}NOKnown stimulant effects; often studied for psychoactive properties.
1-Amino-3-(2-methylphenyl)propan-2-olC10_{10}H16_{16}ClNOSimilar amine structure but different phenyl substitution; used in various medicinal formulations.
4-MethylamphetamineC10_{10}H15_{15}NA well-known stimulant; has significant effects on the central nervous system.

The uniqueness of 2-Methyl-1-{[(3-methylphenyl)methyl]amino}propan-2-ol hydrochloride lies in its specific molecular structure, which may confer distinct biological activities compared to these similar compounds. Further comparative studies would help clarify its unique pharmacological profile .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

229.1233420 g/mol

Monoisotopic Mass

229.1233420 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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